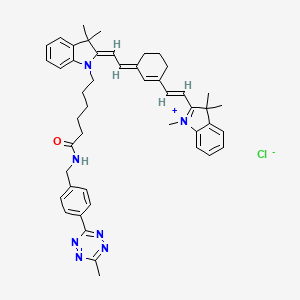

Cy7 tetrazine

Description

Historical Context and Evolution of Bioorthogonal Reactions

The ability to selectively modify biomolecules in their natural setting is a central goal of chemical biology. This ambition has driven the development of reactions that are "bioorthogonal"—a term coined by Carolyn R. Bertozzi in 2003 to describe reactions that can proceed in living systems without cross-reacting with the vast array of functional groups present in biological milieus. harvard.edu

The concept of bioorthogonal chemistry has its roots in the field of bioconjugation, which sought to selectively modify amino acid side chains on proteins. rsc.org However, performing such modifications in vivo necessitated the use of chemical functionalities that are absent from natural biomolecules. rsc.org One of the earliest and most influential bioorthogonal reactions was the Staudinger ligation, developed by Bertozzi and colleagues in 2000. harvard.edu This reaction, based on the classic Staudinger reduction of azides with triarylphosphines, represented a landmark achievement as it involved entirely abiotic functional groups. harvard.edu The azide (B81097) group, being small, stable, and biologically inert, quickly became a cornerstone of bioorthogonal chemistry. mdpi.com This initial success paved the way for the development of other bioorthogonal reactions, including the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC). harvard.eduresearchgate.net

While the azide-alkyne cycloadditions were transformative, the quest for even faster and more efficient bioorthogonal reactions continued. This led to the adaptation of the inverse electron-demand Diels-Alder (IEDDA) reaction for biological applications. First discovered in 1949, the IEDDA reaction involves an electron-poor diene reacting with an electron-rich dienophile. nih.gov In the context of bioorthogonal chemistry, this typically involves a tetrazine as the electron-deficient diene and a strained alkene or alkyne as the dienophile. rhhz.net

The application of IEDDA reactions in a bioorthogonal context was independently reported by two research groups in 2008. acs.org This reaction is exceptionally fast, with rate constants that can be several orders of magnitude higher than those of many other bioorthogonal reactions, allowing for efficient labeling at very low concentrations. mdpi.com The reaction is also catalyst-free, avoiding the potential toxicity associated with metal catalysts like copper. rhhz.net

The IEDDA reaction between a tetrazine and a strained dienophile, often referred to as tetrazine ligation, has become an indispensable tool in chemical biology. acs.org The reaction's popularity stems from its rapid, tunable kinetics and high selectivity. acs.org A key feature of tetrazine ligation is its "fluorogenic" potential. mdpi.comresearchgate.net Many tetrazine-fluorophore conjugates are non-fluorescent or have their fluorescence quenched. Upon reaction with a dienophile, the tetrazine ring is consumed, leading to a "turn-on" of the fluorophore's emission. researchgate.netrsc.org This property is highly advantageous for imaging applications as it significantly enhances the signal-to-noise ratio by minimizing background fluorescence from unreacted probes. researchgate.net

The versatility of tetrazine ligation has been demonstrated in a wide range of applications, including the labeling of proteins, nucleic acids, glycans, and lipids for imaging, detection, and diagnostics. rhhz.netnih.gov A particularly powerful application is in pretargeted imaging, where a biomolecule of interest is first labeled with a dienophile, followed by the administration of a tetrazine-conjugated imaging agent. mdpi.comnih.gove-century.us This two-step strategy allows for the clearance of unbound antibodies or targeting vectors before the introduction of the imaging probe, leading to significantly improved image contrast. mdpi.com

Overview of Cyanine (B1664457) Dyes in Near-Infrared (NIR) Fluorescence Imaging

Fluorescence imaging is a powerful technique for visualizing biological processes. For in vivo applications, imaging in the near-infrared (NIR) window (typically 700-1700 nm) offers significant advantages over imaging in the visible spectrum. rhhz.net

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. rhhz.net Heptamethine cyanines, commonly known as Cy7 dyes, possess a seven-carbon polymethine bridge. This extended conjugated system is responsible for their strong absorption and emission in the NIR region. rhhz.net The general structure of a Cy7 dye allows for various modifications to the heterocyclic rings and the polymethine chain, which can be used to tune its photophysical properties, solubility, and biological targeting capabilities. nih.gov

| Feature | Description |

| Core Structure | Two nitrogen-containing heterocycles (e.g., indolenine) |

| Linker | A seven-carbon polymethine chain |

| Key Property | Extended π-conjugation |

| Resulting Characteristic | Strong absorption and emission in the NIR region |

The use of NIR fluorophores like Cy7 for in vivo imaging is advantageous due to the reduced interaction of long-wavelength light with biological tissues. Key benefits include:

Deep Tissue Penetration: NIR light is less absorbed and scattered by biological components such as water, lipids, and hemoglobin, allowing for imaging deeper into tissues. nih.gov

Low Autofluorescence: Biological tissues exhibit significantly less autofluorescence in the NIR region compared to the visible spectrum, resulting in a higher signal-to-background ratio and improved image contrast. nih.govresearchgate.net

Reduced Phototoxicity: The lower energy of NIR light minimizes damage to cells and tissues during imaging. nih.gov

These properties make NIR fluorophores, and specifically the Cy7 class of dyes, highly suitable for a range of in vivo applications, from fundamental research in small animals to potential clinical diagnostics. nih.govnih.gov The combination of the superior imaging properties of Cy7 with the precision and efficiency of tetrazine bioorthogonal chemistry has created a powerful tool for modern biological research.

Conceptual Integration of Cy7 and Tetrazine Moieties in Bioorthogonal Probes

The convergence of near-infrared (NIR) fluorescent dyes and bioorthogonal chemistry has led to the development of powerful molecular probes for visualizing biological processes in living systems. A prime example of this synergy is the creation of Cy7 tetrazine, a molecule that combines the unique properties of the cyanine 7 (Cy7) fluorophore with the rapid and specific reactivity of the tetrazine moiety.

The combination of near-infrared (NIR) fluorescence with the rapid kinetics of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction involving tetrazines, offers significant advantages for biological imaging. nih.govnih.govenamine.net NIR fluorophores, such as Cy7, emit light in a spectral window (typically 700-900 nm) where biological tissues exhibit minimal light absorption and reduced autofluorescence. nih.govontosight.ainih.gov This leads to deeper tissue penetration and a higher signal-to-noise ratio, making them ideal for in vivo imaging. nih.govnih.govacs.org

Tetrazine ligation is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. frontiersin.orgnih.govnih.gov The iEDDA reaction between a tetrazine and a strained alkene, like trans-cyclooctene (B1233481) (TCO), is exceptionally fast, with rate constants orders of magnitude higher than many other bioorthogonal reactions. enamine.netacs.orgrsc.org This rapid reactivity allows for efficient labeling of biomolecules at very low concentrations, which is crucial for studying processes within a biological context. frontiersin.orgnih.gov

By conjugating a Cy7 dye to a tetrazine, researchers have created a probe that leverages the best of both worlds. The resulting Cy7 tetrazine molecule can be used in a two-step pre-targeting strategy. First, a biomolecule of interest (e.g., an antibody targeting a cancer cell) is modified with a TCO group. After this modified molecule has localized to its target and any unbound excess has cleared, the Cy7 tetrazine is administered. It rapidly "clicks" onto the TCO-tagged molecule, concentrating the NIR signal at the specific site of interest. nih.govthno.org This approach enhances imaging contrast and minimizes background fluorescence from non-targeted probes. thno.org Furthermore, the tetrazine moiety can quench the fluorescence of the attached dye until it reacts with its dienophile partner, creating a "turn-on" system that further improves the signal-to-background ratio. enamine.netrsc.orgacs.org

Cy7 tetrazine has emerged as a crucial molecular building block in chemical biology and biomedical research. aatbio.com Its bifunctional nature—a highly fluorescent reporter group coupled with a highly reactive bioorthogonal handle—makes it a versatile tool for constructing more complex molecular probes and therapeutic agents. aatbio.comthno.org

The Cy7 core provides the essential near-infrared fluorescence required for deep-tissue and whole-animal imaging. nih.govrhhz.net Its well-defined spectral properties, including a high extinction coefficient, make it a reliable and sensitive reporter. medchemexpress.comacs.org The tetrazine component provides a site for specific and efficient covalent modification via the iEDDA reaction. aatbio.comrsc.org This allows for the modular construction of probes where the Cy7 tetrazine can be readily attached to various targeting ligands, such as peptides, antibodies, or small molecules, that have been functionalized with a strained alkene. aatbio.comthno.orgaatbio.com

This modularity is a significant advantage, enabling the rapid generation of different targeted imaging agents from a common Cy7 tetrazine precursor. rsc.org For example, a single batch of Cy7 tetrazine can be used to label different antibodies for targeting various cell surface receptors, streamlining the development of new diagnostic tools. nih.govthno.org This "plug-and-play" approach accelerates research and allows for the systematic evaluation of different targeting strategies. The stability and reactivity of the tetrazine can be tuned through chemical modification, allowing for optimization of reaction kinetics and stability in physiological conditions. frontiersin.orgacs.org The development of Cy7 tetrazine and its derivatives continues to expand the capabilities of molecular imaging, enabling more precise and sensitive visualization of biological targets and pathways in vivo. aatbio.comrhhz.net

Properties

Molecular Formula |

C47H54ClN7O |

|---|---|

Molecular Weight |

768.4 g/mol |

IUPAC Name |

6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide chloride |

InChI |

InChI=1S/C47H53N7O.ClH/c1-33-49-51-45(52-50-33)37-26-22-36(23-27-37)32-48-44(55)21-8-7-13-30-54-41-20-12-10-18-39(41)47(4,5)43(54)29-25-35-16-14-15-34(31-35)24-28-42-46(2,3)38-17-9-11-19-40(38)53(42)6;/h9-12,17-20,22-29,31H,7-8,13-16,21,30,32H2,1-6H3;1H |

InChI Key |

OSIUMYUFZKKLMB-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/5\CCCC(=C5)/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C.[Cl-] |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C.[Cl-] |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Strategies for Cy7 Tetrazine Conjugates

General Synthetic Pathways for Tetrazine Scaffolds

The 1,2,4,5-tetrazine (B1199680) ring is the core reactive component of the Cy7-tetrazine conjugate, acting as the diene in iEDDA reactions. rsc.org Its synthesis and functionalization are critical for the final probe's stability and reactivity.

The construction of the 1,2,4,5-tetrazine ring can be achieved through several pathways, ranging from classical methods to more modern, efficient protocols.

The Pinner synthesis , a foundational method, involves the reaction of nitriles with hydrazine (B178648) to form a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic 1,2,4,5-tetrazine. mdpi.comgoogle.com A typical oxidation procedure uses sodium nitrite (B80452) under acidic conditions. mdpi.comgoogle.com While historically significant, this method often requires harsh conditions and the use of hazardous anhydrous hydrazine, which can limit its substrate scope. mdpi.com

Contemporary advancements have led to "Pinner-like" reactions that offer milder conditions and broader applicability. These include:

Metal-Catalyzed Reactions : Zinc-catalyzed "Pinner-like" reactions have been developed to improve efficiency and expand the range of compatible functional groups. encyclopedia.pub

Organocatalytic Approaches : Thiol-containing organocatalysts can promote the formation of unsymmetrical tetrazines from nitriles and the safer hydrazine hydrate (B1144303) at room temperature, allowing for gram-scale synthesis. mdpi.com

Alternative Precursors : Syntheses have been developed from various starting materials beyond nitriles. These include the condensation of imidoyl chlorides with hydrazine and methods starting from aldehydes. mdpi.comresearchgate.net Another route involves the dimerization of ethyl diazoacetate. mdpi.com A simple and effective metal-free protocol proceeds via the N-chlorosuccinimide (NCS)-mediated chlorination of arylaldehyde-derived N-tosylhydrazones. thieme.de

| Method | Precursors | Key Features | Reference(s) |

| Classical Pinner Synthesis | Nitriles, Hydrazine | Foundational method; often requires harsh conditions. | mdpi.comgoogle.com |

| Metal-Catalyzed "Pinner-like" | Nitriles, Hydrazine | Zn-catalyzed; improved efficiency. | encyclopedia.pub |

| Organocatalytic "Pinner-like" | Nitriles, Hydrazine Hydrate | Thiol-catalyzed; uses safer reagents, mild conditions. | mdpi.com |

| From Imidoyl Chlorides | Imidoyl Chlorides, Hydrazine | Selective transformation before cyclization. | mdpi.comresearchgate.net |

| From Hydrazones | Arylaldehyde-derived N-tosylhydrazones | Metal-free; proceeds via NCS-mediated chlorination. | thieme.de |

The functionality of a Cy7-tetrazine probe is highly dependent on the substituents attached to the tetrazine ring. These substituents modulate the tetrazine's reactivity in iEDDA reactions and provide a point of attachment for the Cy7 fluorophore. rsc.org

Introducing electron-withdrawing groups, such as pyridyl substituents, onto the tetrazine core enhances the rate of the iEDDA reaction. rsc.org This is a crucial consideration for applications requiring rapid bioorthogonal ligation.

Several strategies exist for installing these necessary functional groups:

Nucleophilic Aromatic Substitution (SNAr) : Precursors like 3,6-dichloro-1,2,4,5-tetrazine (B31795) can undergo SNAr with nucleophiles like phenols and thiols, allowing for the introduction of diverse substituents. nih.gov

Metal-Catalyzed Cross-Coupling Reactions : These reactions are powerful tools for creating C-C bonds directly on the tetrazine ring or its substituents. rsc.org Various methods have been successfully employed:

Suzuki Coupling : Used to introduce aryl and heteroaryl groups. mdpi.comencyclopedia.pub

Sonogashira and Heck Coupling : Employed to conjugate tetrazines with various fluorophores, including the creation of tetrazine-ethynyl fluorophores. encyclopedia.pubrsc.org

Liebeskind-Srogl Coupling : Effective for reacting thioether tetrazines with boronic acids or for preparing ethynyl-tetrazines from 3-methylthiotetrazine precursors. mdpi.comacs.org

Introduction of Linker Attachment Points : For conjugation to Cy7, one of the tetrazine substituents must act as a linker or contain a reactive handle. rsc.org Functional groups like carboxylic acids, amines, or hydroxyl groups are typically introduced for this purpose, often attached via a phenyl or alkyl spacer to avoid steric hindrance and maintain the reactivity of the tetrazine core. rsc.org

Synthesis of Cy7 and Cy7-like Fluorophore Precursors

Cy7 is a near-infrared (NIR) fluorescent dye prized for its optical properties, which are ideal for biological imaging due to reduced autofluorescence from tissues in the NIR window. conju-probe.com

Cyanine (B1664457) dyes are characterized by two nitrogen-containing heterocycles joined by a polymethine chain. google.com In Cy7, this is a heptamethine chain. researchgate.net The synthesis typically involves the condensation of heterocyclic precursors, such as substituted indolenines, with a molecule that provides the polymethine bridge. ox.ac.uk

While classical syntheses often started from pyridine (B92270) or cyclohexanone (B45756) derivatives, more recent methodologies have expanded the scope of starting materials to include furfural (B47365) derivatives, offering advantages such as easier handling and higher yields. researchgate.netresearchgate.net The photophysical properties of the resulting dyes, such as absorption maxima and fluorescence quantum yield, can be precisely tuned by introducing different substituents onto the core structure. researchgate.netresearchgate.net For instance, reinforcing the polymethine chain with a trimethylene bridge can significantly improve the fluorescence quantum yield. broadpharm.com

To create a Cy7-tetrazine conjugate, the Cy7 fluorophore must be derivatized with a reactive functional group. This group serves as a chemical handle for covalent attachment to the tetrazine moiety, either directly or through a linker, without compromising the dye's fluorescent properties. google.com

The most common strategy is to incorporate a reactive group such as an amine, carboxylic acid, or thiol into the cyanine structure. This is often achieved by using a functionalized precursor during the initial dye synthesis. For example, a common precursor for Cy7 dyes, 2,3,3-trimethyl-5-sulphonamide-indolenine, can be prepared to include a reactive group for subsequent conjugation. google.com

The final step in synthesizing a Cy7-tetrazine probe is the covalent linkage of the two components. While direct attachment is possible, a linker is often employed to provide spatial separation, improve water solubility, and ensure that the reactivity of the tetrazine and the fluorescence of the Cy7 are not sterically hindered or quenched.

The choice of linker chemistry depends on the reactive handles introduced onto the Cy7 and tetrazine precursors. A prevalent and robust method is the formation of an amide bond. For example, a Cy7 dye functionalized with a primary amine can be reacted with a tetrazine bearing an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) to form a stable amide linkage.

Another advanced strategy involves the use of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this approach, the Cy7 dye would be functionalized with a terminal alkyne, and the tetrazine with an azide (B81097) (or vice versa). The two components are then "clicked" together to form a stable triazole ring linker. acs.org This method is highly efficient and bioorthogonal.

Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated as linkers to enhance the water solubility of the final conjugate, which is a critical property for biological applications. conju-probe.com These linkers connect the reactive tetrazine moiety to the Cy7 fluorescent probe, resulting in a water-soluble and highly effective reagent for bioimaging and bioconjugation. conju-probe.com

Functionalization of Cy7 for Conjugation with Tetrazine Moieties

Influence of Fluorination on Cy7 Photophysical Properties

Fluorination of cyanine dyes, including those in the Cy7 family, is a strategy employed to enhance their photophysical properties for imaging applications. The introduction of fluorine atoms can lead to several beneficial changes.

Key Research Findings:

Reduced Aggregation and Enhanced Quantum Yield: A polyfluorinated cyanine dye demonstrated significantly reduced aggregation in aqueous media and an enhanced fluorescence quantum yield compared to its non-fluorinated counterpart. researchgate.net

Increased Photostability: Fluorination can render a fluorophore more stable against photooxidative degradation. researchgate.netresearchgate.net This is partly due to a decrease in the production of photosensitized singlet oxygen and a reduced reactivity with electrophiles like singlet oxygen. researchgate.net For instance, fluorination of fluorescein (B123965) has been shown to decrease photobleaching by half. researchgate.net

Bathochromic Shift: Fluorination of the pendant phenyl ring in xanthene dyes and their analogs, a class related to cyanines, consistently leads to an increase in both the absorption and emission maxima (a bathochromic or red-shift). acs.org For example, fluorination of carborhodamines can elicit a bathochromic shift of approximately 60 nm in absorption and emission wavelengths. acs.org Similarly, fluorinated silicon-rhodamine (SiR) dyes exhibit absorption and emission maxima around 660 nm and 680 nm, respectively, which is a shift to the far-red region. mpg.de

Solvatochromism: A ring-perfluorinated heptamethine cyanine dye (HMCD) displayed negative solvatochromism, with its absorption and emission wavelengths shifting in the NIR region (774–785 nm and 795–804 nm, respectively) in various solvents. rsc.org

Impact on Rate Constants: In a study comparing a ring-fluorinated HMCD with its non-fluorinated analog, the fluorinated version showed a slightly lower fluorescence quantum yield and a shorter fluorescence lifetime. rsc.org This was attributed to a higher non-radiative rate constant in the fluorinated dye. rsc.org

Table 1: Comparison of Photophysical Properties of a Ring-Fluorinated vs. Non-Fluorinated Heptamethine Cyanine Dye (HMCD)

| Property | Ring-Fluorinated HMCD 4a | Non-Fluorinated HMCD 4b |

| Absorption Max (λabs) | Varies with solvent | 774–785 nm |

| Emission Max (λem) | Varies with solvent | 795–804 nm |

| Fluorescence Quantum Yield (Φf) | Low, slightly smaller than 4b | Low |

| Fluorescence Lifetime (τs) | Slightly shorter than 4b | - |

| Radiative Rate Constant (kf) | - | - |

| Non-radiative Rate Constant (knr) | Higher than 4b | - |

Data measured in various solvents. rsc.org

Design and Synthesis of Diverse Cy7 Tetrazine Derivatives

The versatility of Cy7 tetrazine conjugates stems from the ability to modify both the cyanine and tetrazine components, as well as the method of their conjugation. This allows for the creation of a wide array of derivatives with tailored properties.

Conjugation Methods for Cy7 and Tetrazine

The primary method for forming Cy7 tetrazine conjugates is through the reaction of a functionalized Cy7 dye with a functionalized tetrazine. A common approach involves using an N-hydroxysuccinimide (NHS) ester-activated Cy7 dye, which reacts with an amine-functionalized tetrazine to form a stable amide bond. genelink.com

The resulting Cy7 tetrazine conjugate is designed to participate in bioorthogonal reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) reaction. aatbio.comaatbio.com This "click chemistry" reaction occurs between the tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), and is known for its exceptionally fast kinetics. interchim.fr This rapid, catalyst-free ligation is highly efficient for labeling biomolecules in biological systems. aatbio.cominterchim.fr

Exploration of Alternative Tetrazine and Cyanine Structures

To optimize performance, researchers have explored a variety of tetrazine and cyanine structures.

Alternative Tetrazine Structures:

The reactivity and stability of the tetrazine moiety can be tuned by altering its substituents. biorxiv.org The chemical space for tetrazines is vast, allowing for their reactivity to be adjusted over six orders of magnitude by modifying the electron-withdrawing capabilities, distortion effects, and structural size of the substituents. biorxiv.org For instance, 3,6-diaryl-s-tetrazines are noted for their excellent combination of rapid reaction rates and stability. units.it A range of conjugatable tetrazines with different functional groups have been synthesized and screened to identify candidates with varying degrees of stability and reactivity suitable for different bioorthogonal applications. nih.gov

Alternative Cyanine Structures:

Modifications to the cyanine dye structure can also be made to fine-tune its properties. Heptamethine cyanine dyes can be structurally altered at the polymethine chain and the heterocyclic moieties to adjust their photophysical characteristics. nih.gov For example, introducing alkyl groups or heavy atoms like chlorine and bromine to the heterocycle ring can affect the dye's photoacoustic and photothermal properties. nih.gov Sterically shielded NIR fluorescent heptamethine cyanine dyes, such as s775z, have been developed to prevent self-aggregation while maintaining high photostability and fluorescence brightness. acs.org

Rational Design for Optimized Performance in Biological Contexts

The rational design of Cy7 tetrazine derivatives aims to create probes with optimal performance for specific biological applications, such as in vivo imaging.

Key design considerations include:

Kinetics: For applications like pretargeted imaging, where rapid reaction kinetics are crucial, a highly reactive tetrazine is preferred. interchim.fr The iEDDA reaction between tetrazines and TCOs can achieve reaction rates exceeding 10⁴ M⁻¹s⁻¹, which is considered ideal for bioorthogonal labeling in cellular environments. biorxiv.org

Stability: The stability of the tetrazine conjugate in aqueous solutions and within biological systems is critical. Some highly reactive tetrazines exhibit lower stability, so a balance must be struck. pcbiochemres.com For example, certain tetrazine derivatives have been engineered for enhanced stability in proteins. biorxiv.org

Fluorogenicity: "Fluorogenic" probes are designed to have their fluorescence "turned on" or significantly enhanced upon reaction with their target. This is a desirable feature as it reduces background signal. researchgate.netresearchgate.net The tetrazine moiety itself can act as a quencher of fluorescence, and upon its reaction in an iEDDA cycloaddition, the fluorescence of the cyanine dye is restored. researchgate.net

Water Solubility and Biocompatibility: For biological applications, the conjugates must be water-soluble and biocompatible. mdpi.com Modifications, such as the inclusion of sulfonate groups or polyethylene glycol (PEG) linkers, can improve water solubility. mdpi.comresearchgate.net

By systematically modifying the electronic properties of the tetrazine and the structure of the cyanine dye, researchers can develop probes with optimized performance for advanced bioimaging. researchgate.net

Fundamental Principles and Kinetics of Cy7 Tetrazine Bioorthogonal Ligation

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism with Cy7 Tetrazine

The ligation of Cy7 tetrazine with a dienophile proceeds through an inverse electron-demand Diels-Alder (IEDDA) reaction. This class of [4+2] cycloaddition is characterized by its exceptionally fast kinetics and high selectivity, making it ideal for bioorthogonal applications. rsc.orglumiprobe.com The reaction's "inverse" nature refers to the electronic properties of the diene (the tetrazine) and the dienophile.

The IEDDA reaction of Cy7 tetrazine with a strained alkene or alkyne dienophile occurs in a two-step process:

Retro-Diels-Alder Reaction: The bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible extrusion of dinitrogen gas (N₂). nih.gov This step results in the formation of a stable dihydropyridazine (B8628806) product, which can then tautomerize to a more stable pyridazine. amazonaws.com The release of N₂, a thermodynamically stable and biologically inert molecule, drives the reaction to completion and ensures its irreversibility.

This reaction pathway is highly efficient and proceeds without the need for a catalyst, a key advantage for biological applications. nih.gov

The rapid kinetics of the IEDDA reaction involving tetrazines can be explained by Frontier Molecular Orbital (FMO) theory. In an inverse-demand Diels-Alder reaction, the primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov

For the Cy7 tetrazine ligation, the key factors are:

Low LUMO Energy of the Tetrazine: The four nitrogen atoms in the tetrazine ring are highly electron-withdrawing, which significantly lowers the energy of its LUMO. Attaching electron-withdrawing substituents to the tetrazine ring can further lower the LUMO energy, thereby increasing the reaction rate. nih.govharvard.edu

High HOMO Energy of the Dienophile: The dienophiles used in these reactions, such as strained alkenes (e.g., trans-cyclooctene), are electron-rich and possess a high-energy HOMO. Ring strain in the dienophile raises the energy of its HOMO, making it more reactive. rsc.org

The small energy gap between the tetrazine's LUMO and the dienophile's HOMO leads to a strong orbital interaction and a low activation energy, resulting in exceptionally fast reaction rates. nih.gov

Advanced Research Applications of Cy7 Tetrazine in Chemical Biology and Preclinical Studies

Fluorescence Imaging Methodologies and Probes

The development of fluorogenic probes for bioorthogonal chemistry has revolutionized the visualization of biological processes in living systems. Among these, probes utilizing a tetrazine moiety conjugated to a fluorophore are particularly powerful. The tetrazine serves a dual role: it acts as an efficient fluorescence quencher in the probe's "off" state and as a highly reactive handle for the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction. Upon reaction with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), the tetrazine's electronic structure is altered, eliminating its quenching ability and leading to a significant increase in fluorescence—a "turn-on" response. This mechanism provides for high-contrast imaging with minimal background signal from unreacted probes, making it ideal for no-wash, live-cell imaging. semanticscholar.org

Cy7 tetrazine, which incorporates the near-infrared (NIR) cyanine (B1664457) 7 fluorophore, is designed for applications requiring deep tissue penetration and low autofluorescence, such as in vivo imaging. nih.govacs.orgmedchemexpress.com The unique photophysical properties of far-red and NIR dyes like Cy7 present specific challenges and opportunities in the design of high-performance fluorogenic probes. nih.gov

Development of Fluorogenic Cy7 Tetrazine Probes

The creation of effective fluorogenic probes requires a deep understanding of the photophysical interactions between the fluorophore and the tetrazine quencher. The goal is to maximize the fluorescence suppression in the unreacted state and achieve the highest possible fluorescence intensity after the bioorthogonal reaction, resulting in a large "turn-on" ratio and a high signal-to-background ratio.

Quenching Mechanisms and Fluorescence Turn-On Ratios

The efficiency of fluorescence quenching in tetrazine-dye conjugates is highly dependent on the emission wavelength of the fluorophore. semanticscholar.org For dyes emitting in the visible spectrum, quenching often occurs through mechanisms like Förster Resonance Energy Transfer (FRET) or Through-Bond Energy Transfer (TBET). researchgate.netnih.gov However, as the emission wavelength shifts into the far-red and near-infrared regions, as with Cy7, the efficacy of these energy transfer pathways diminishes. nih.govnih.gov

For far-red and NIR dyes like Cy7, the predominant quenching mechanisms are typically driven by charge transfer processes. rsc.orgresearchgate.net Key mechanisms include:

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited fluorophore (donor) to the electron-accepting tetrazine moiety. nih.govnih.gov This is a major quenching pathway for many red-absorbing dyes and is considered a dominant mechanism for NIR probes where the energy levels are favorably aligned for this transfer. nih.gov

Dexter Exchange (Electron Exchange): This mechanism requires close spatial proximity between the fluorophore and quencher, allowing for the exchange of electrons between them. nih.govacs.orgbiorxiv.org It is a short-range interaction and is particularly relevant in designs where the tetrazine is held rigidly close to the cyanine core. nih.gov

The fluorescence turn-on ratio (the ratio of fluorescence intensity after reaction to before reaction) is a critical metric for fluorogenic probes. A general trend observed is that turn-on ratios tend to decrease as the emission wavelength of the dye increases. semanticscholar.org While probes based on green or orange fluorophores can achieve turn-on ratios of over 100-fold, the development of highly fluorogenic NIR probes has been more challenging. semanticscholar.orgacs.org Research on various far-red and NIR tetrazine probes has shown turn-on ratios that can be modest, sometimes in the single digits, although optimized designs are continually improving this performance. acs.org

| Quenching Mechanism | Description | Relevance to Cy7 Tetrazine | Typical Turn-On Ratios (Far-Red/NIR Probes) |

| Photoinduced Electron Transfer (PET) | Transfer of an electron from the excited fluorophore to the tetrazine, creating a non-fluorescent charge-separated state. nih.gov | Considered a dominant mechanism for red-shifted and NIR dyes where FRET/TBET is inefficient. nih.govnih.gov | Varies widely based on design, can be modest (~4-fold) to moderate. acs.org |

| Dexter Exchange (Electron Exchange) | A short-range mechanism requiring direct orbital overlap, where the excited electron from the fluorophore and a ground-state electron from the tetrazine are exchanged. acs.org | Effective in designs that enforce a close, stacked conformation between the Cy7 core and the tetrazine. nih.govbiorxiv.org | Can be significant (e.g., 45-fold for SiR probes with optimized design). acs.org |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer dependent on the spectral overlap between the fluorophore's emission and the tetrazine's absorption. nih.gov | Less efficient for NIR dyes like Cy7, as the spectral overlap with tetrazine (absorbs at ~520 nm) is poor. semanticscholar.orgnih.gov | Generally low for NIR probes. |

Design Principles for High Signal-to-Background Imaging

Achieving a high signal-to-background ratio is paramount for clear and sensitive imaging. This is directly related to the probe's fluorogenicity, which is governed by its molecular design. Several key principles guide the synthesis of advanced Cy7 tetrazine probes:

Minimizing Interchromophore Distance: The most critical design strategy for enhancing quenching in far-red and NIR probes is to reduce the physical distance between the fluorophore and the tetrazine moiety. nih.gov Placing the tetrazine in close proximity, for instance via a short, flexible linker attached to the ortho-position of a phenyl ring on the cyanine core, can force a stacked conformation. acs.orgbiorxiv.org This arrangement promotes highly efficient short-range quenching mechanisms like Dexter exchange and PET. nih.govacs.org

Direct Conjugation and π-System Integration: Some advanced designs involve integrating the tetrazine directly into the fluorophore's π-conjugated system. rsc.orgresearchgate.net While synthetically challenging, this approach can profoundly alter the electronic properties of the molecule to ensure a highly quenched "off" state.

In Situ Fluorophore Formation: An innovative strategy to achieve exceptionally high turn-on ratios involves designing a probe where the complete, fluorescent Cy7-like structure is only formed after the bioorthogonal reaction with the target. nih.gov This approach circumvents the challenges of quenching a pre-existing NIR fluorophore and can lead to fluorescence increases of several hundred-fold. nih.gov

Modulating Cell Permeability: For intracellular imaging, the probe must be able to cross the cell membrane. The cell permeability of Cy7 tetrazine probes can be controlled by incorporating or modifying substituents, such as carboxylic acid groups, on the molecular scaffold. acs.orgbiorxiv.org This allows for the creation of probe variants tailored for either extracellular or intracellular targets. nih.gov

In Vitro Cellular Imaging Applications

The high signal-to-noise ratio and rapid, bioorthogonal kinetics of fluorogenic tetrazine probes make them exceptional tools for wash-free, live-cell imaging. epfl.chnih.gov Cy7 tetrazine, with its NIR emission profile, is particularly advantageous for these applications, as it minimizes phototoxicity and cellular autofluorescence.

Live-Cell Imaging of Biomolecules (e.g., Lipids, Proteins, Oligonucleotides)

Cy7 tetrazine can be used to visualize a wide range of biomolecules in living cells by pre-labeling the target with a reactive dienophile handle. This is typically achieved through metabolic labeling or genetic code expansion.

Proteins: Researchers can site-specifically incorporate an unnatural amino acid bearing a TCO group into a protein of interest. nih.gov Subsequent addition of a cell-permeable Cy7 tetrazine probe results in rapid and specific fluorescent labeling of the target protein, enabling the study of its localization and dynamics in real-time without the need for wash-out steps. semanticscholar.orgmdpi.com This method is less perturbing than using large fluorescent protein tags. mdpi.com

Lipids: The study of lipid metabolism and localization can be accomplished by introducing lipids modified with dienophile handles into cells. acs.org These tagged lipids are incorporated into cellular membranes or lipid droplets and can then be visualized by reaction with a Cy7 tetrazine probe. acs.org

Oligonucleotides: The detection of specific mRNA or other nucleic acid sequences in living cells is possible using probes that combine a sequence-specific oligonucleotide with a dienophile. acs.org A complementary oligonucleotide carrying a Cy7 tetrazine can then be used to induce a proximity-based "turn-on" reaction upon hybridization to the target sequence, providing a highly specific signal. nih.govacs.org

The utility of Cy7 tetrazine has been demonstrated in preclinical models for labeling specific cell populations in vivo. For instance, cells functionalized with a bicyclo[6.1.0]non-4-yne (BCN) handle and grafted onto a mouse model were specifically and clearly visualized after systemic administration of Cy7-tetrazine, showcasing the probe's high specificity and applicability in a complex biological environment. acs.orgnih.gov

| Biomolecule | Labeling Strategy | Application |

| Proteins | Genetic code expansion to incorporate a TCO-bearing unnatural amino acid. nih.gov | Live-cell imaging of protein localization, trafficking, and dynamics with high specificity and minimal background. semanticscholar.orgmdpi.com |

| Lipids | Metabolic labeling with dienophile-modified lipid precursors. acs.org | Visualization of lipid metabolism and tracking of lipid-rich structures like membranes and droplets in living cells. acs.org |

| Nucleic Acids | Hybridization of a dienophile-tagged antisense probe to a target RNA/DNA sequence, followed by reaction with Cy7 tetrazine. acs.org | Detection and imaging of specific mRNA or other nucleic acid sequences within living cells. nih.gov |

| Cell Surfaces | Functionalization of cell surface biomolecules with dienophiles (e.g., BCN). nih.gov | Specific labeling of cell populations for tracking and imaging in preclinical in vivo models. acs.orgnih.gov |

Intracellular Visualization of Small Molecules and Metabolites

Beyond large biomolecules, fluorogenic Cy7 tetrazine probes can be applied to the visualization of small molecules and the tracking of metabolic activity. acs.org The general strategy involves creating a dienophile-tagged version of a small molecule of interest (e.g., a drug, nutrient, or metabolite). When this tagged molecule is introduced to living cells, its uptake, distribution, and localization can be imaged by adding the Cy7 tetrazine probe. The bioorthogonal reaction "turns on" the fluorescence only where the small molecule is present, providing a high-contrast map of its intracellular fate. This technique is invaluable for cellular pharmacology, allowing researchers to see where a drug localizes, and for metabolic studies, enabling the visualization of how cells process specific nutrients or precursors. acs.org

In Vivo Preclinical Imaging Modalities

Near-infrared (NIR) fluorescence imaging, operating in the 650-900 nm window, is a powerful modality for in vivo studies due to its ability to penetrate tissue more deeply and with lower autofluorescence compared to visible light. nih.gov The cyanine dye Cy7, with excitation and emission peaks around 743 nm and 767 nm respectively, is ideally suited for this purpose. nih.gov When conjugated with tetrazine for bioorthogonal labeling, or directly linked to targeting moieties, Cy7 becomes a key component of probes for imaging biological processes in animal models. nih.govaxisimagingnews.com

A significant application of Cy7-based probes is in oncology for the noninvasive imaging of tumors. nih.gov For example, Cy7 conjugated to cyclic arginine-glycine-aspartic acid (RGD) peptides has been used to visualize tumors that overexpress integrin αvβ3. nih.gov Studies in mice bearing U87MG glioblastoma xenografts demonstrated that intravenously injected Cy7-RGD conjugates accumulate in the tumor, allowing for clear visualization as early as 30 minutes post-injection. nih.gov The signal intensity in the tumor is related to the probe's receptor affinity and pharmacokinetic properties. nih.gov

To enhance tumor targeting and signal intensity, researchers have developed RGD multimers (dimers and tetramers) conjugated to Cy7. nih.gov In vivo imaging has shown that these multimeric probes can provide higher tumor contrast compared to their monomeric counterparts, facilitating more sensitive detection of integrin expression. nih.gov This approach is valuable for the preclinical evaluation of tumor status and response to therapy in a cost-effective manner before employing more complex radionuclide-based techniques. nih.gov Beyond cancer, Cy7-labeled peptides have also been used to image inflammation by targeting neutrophils in mouse models. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.comscispace.com Molecular imaging techniques that can visualize and quantify angiogenesis are therefore highly valuable in oncology. nih.gov Cy7 tetrazine-based probes can be directed to this process by targeting molecules that are upregulated in the tumor vasculature. nih.gov

A primary target for imaging angiogenesis is the integrin αvβ3 receptor, which is strongly expressed on activated endothelial cells in tumor vessels but is generally absent in normal, quiescent vasculature. nih.govresearchgate.net Probes consisting of Cy7 conjugated to RGD peptides, which specifically bind to integrin αvβ3, have been developed for NIR fluorescence imaging of tumor angiogenesis. nih.gov The use of a tetrameric RGD peptide conjugated to Cy7 (Cy7-E{E[c(RGDyK)]2}2) has been shown to effectively delineate tumor vasculature in animal models. nih.gov The higher valency of the tetrameric RGD construct enhances its binding affinity to the integrin receptors, leading to improved tumor uptake and retention, which translates to a stronger and more persistent imaging signal from the tumor vasculature. nih.gov This allows for the noninvasive assessment of tumor angiogenic status and can be used to monitor the efficacy of anti-angiogenic therapies. nih.govnih.gov

The ability to monitor biological processes as they happen in a living organism provides invaluable insights into dynamic systems. researchgate.net Tetrazine bioorthogonal chemistry is exceptionally well-suited for this purpose due to its fast reaction kinetics and the potential for creating "turn-on" fluorescent probes. nih.govresearchgate.net These probes are designed to be non-fluorescent or weakly fluorescent until they react with their bioorthogonal partner, at which point a strong fluorescent signal is generated. nih.gov

This fluorogenic switching mechanism is ideal for real-time imaging as it produces a high signal-to-background ratio without the need for washing away unreacted probes. nih.govresearchgate.net For instance, ultrafluorogenic probes have been developed by integrating a coumarin (B35378) fluorophore with the tetrazine-TCO reaction platform. nih.gov Exploiting through-bond energy transfer (TBET), these probes can exhibit fluorescence enhancements of over 11,000-fold upon reaction, enabling the imaging of targets within seconds. nih.gov

These real-time imaging tools can be applied to monitor a wide range of in vivo processes. nih.gov By pre-targeting a tissue or cell type with a TCO-labeled molecule (e.g., an antibody or peptide) and then systemically administering the Cy7 tetrazine probe, researchers can track the localization and dynamics of the target in real time. This has potential applications in monitoring drug delivery, cell trafficking, or the activity of specific enzymes in living animal models. nasa.gov

Bioconjugation and Molecular Labeling in Research

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex. Cy7 tetrazine is a valuable reagent in this field due to the highly specific and efficient reaction between the tetrazine moiety and a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO). This reaction, a form of bioorthogonal "click chemistry," proceeds rapidly under physiological conditions without interfering with native biological functional groups. nih.gov

In research, Cy7 tetrazine is used to label a wide array of biomolecules for imaging and tracking purposes. The general strategy involves two steps. First, the biomolecule of interest (e.g., an antibody, peptide, or nucleic acid) is functionalized with the TCO group. biorxiv.org Second, the TCO-labeled biomolecule is reacted with Cy7 tetrazine, resulting in a stable conjugate where the Cy7 fluorophore is precisely attached to the target molecule.

For example, in the detection of protein-protein interactions, secondary antibodies are conjugated to TCO, which can then be targeted by a dual-tetrazine probe. biorxiv.org For imaging tumor angiogenesis, a monofunctional N-hydroxysuccinimide (NHS) ester of Cy7 is first reacted with the amine group on a tetrameric RGD peptide to form the Cy7-RGD conjugate. nih.gov This demonstrates that while the tetrazine ligation is a primary tool, traditional bioconjugation chemistries like NHS ester reactions are also employed to create the initial targeted constructs that may then be used in tetrazine-based imaging strategies. nih.gov The versatility of these chemical reactions allows researchers to create a vast toolkit of custom probes for specific applications in chemical biology and preclinical imaging. nih.gov

Site-Specific Labeling of Biomolecules (e.g., Peptides, Proteins, Oligosaccharides)

The ability to attach a fluorescent label to a specific site on a biomolecule without perturbing its function is crucial for studying biological processes. Cy7 tetrazine, through its rapid and bioorthogonal reaction with a dienophile-modified target, provides a robust method for such site-specific labeling.

Peptides and Proteins: Researchers can introduce a dienophile, like TCO, into a protein or peptide at a specific location. This is often achieved by genetically encoding a non-canonical amino acid bearing the TCO moiety. The subsequent introduction of Cy7 tetrazine results in a swift and covalent attachment of the NIR dye exclusively at the desired site. This method avoids the often harsh conditions or lack of specificity associated with traditional labeling techniques. This approach is particularly advantageous for labeling proteins on the surface of living cells for imaging studies. researchgate.net

Oligosaccharides: Site-specific modification of complex carbohydrates is essential for understanding their roles in cell signaling and recognition. A powerful strategy involves the enzymatic or chemical introduction of an azide-functionalized sugar into an oligosaccharide structure. The azide (B81097) can then be "clicked" to an alkyne-tetrazine adduct using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This tetrazine-functionalized glycan is then ready for rapid and specific labeling with a dienophile-Cy7 conjugate, enabling fluorescent tracking of the carbohydrate.

Surface Functionalization of Materials and Nanostructures

The principles of bioorthogonal chemistry extend beyond soluble biomolecules to the modification of solid materials and nanoparticles, creating "smart" surfaces for a range of applications.

Material Surfaces: Surfaces made of materials like titanium or polymers can be coated with a tetrazine-containing layer. These activated surfaces can then be used to immobilize TCO-modified biomolecules, such as peptides or enzymes, in a specific orientation. nih.gov By using a TCO-Cy7 conjugate, researchers can create fluorescently patterned surfaces to study cell adhesion or create sensitive biosensors. nih.gov

Nanostructures: Nanoparticles, such as carbon nanotubes or liposomes, can be functionalized with tetrazine. magtech.com.cnnih.gov When these nanoparticles accumulate in a target tissue (e.g., a tumor), a systemically administered TCO-Cy7 can then react specifically with the nanoparticles, lighting them up for NIR fluorescence imaging. magtech.com.cn This strategy enhances the signal-to-background ratio by ensuring the fluorophore is only activated or concentrated at the site of interest. magtech.com.cn

| Application Area | Substrate | Bioorthogonal Strategy | Outcome with Cy7 Tetrazine |

| Biomolecule Labeling | Proteins, Peptides | Genetic encoding of TCO, followed by reaction with Cy7 tetrazine. | Site-specific NIR fluorescence labeling for in vitro and in vivo tracking. |

| Oligosaccharides | Introduction of a tetrazine-alkyne adduct to a glycosyl azide, followed by reaction with TCO-Cy7. | Specific fluorescent tagging of complex carbohydrates to study their biological roles. | |

| Surface Functionalization | Material Surfaces | Coating surface with tetrazine, followed by reaction with TCO-Cy7. | Creation of fluorescently patterned surfaces for cell studies and biosensors. |

| Nanoparticles | Functionalizing nanoparticle with tetrazine, followed by systemic administration of TCO-Cy7. | Targeted in vivo imaging with high signal-to-noise ratio. |

Integration into Dendrimer Synthesis

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them ideal scaffolds for creating multifunctional nanodevices. magtech.com.cnmdpi.com The surface of a dendrimer, such as a polyamidoamine (PAMAM) dendrimer, can be readily modified. scilit.comnih.gov Bioorthogonal chemistry provides a precise method for this functionalization.

By attaching tetrazine molecules to the periphery of a dendrimer, a versatile platform is created. These tetrazine groups can then be used to "click" on various functional moieties, including targeting ligands, therapeutic agents, and imaging probes. Incorporating a dienophile-modified Cy7 onto the dendrimer surface via this method allows for the creation of a powerful imaging agent. The high payload of Cy7 molecules per dendrimer can significantly amplify the fluorescence signal, making them excellent candidates for sensitive in vivo tracking and diagnostics. mdpi.com

Modular Assembly of Advanced Bioconjugates for Research Tools

The "click" nature of the tetrazine ligation is perfectly suited for the modular assembly of complex bioconjugates. This approach allows different functional components to be synthesized separately and then snapped together in a final step. Dichlorotetrazine, for instance, can serve as a central scaffold. scilit.com Its two chlorine atoms can be substituted sequentially with different molecules, such as a chelating agent for a radiometal and an alkyne. This difunctionalized tetrazine can then be reacted with an azide-modified Cy7 dye via CuAAC. The resulting trimodal probe (e.g., containing a radiolabel, a fluorescent dye, and a reactive tetrazine core) can then be attached to a TCO-modified targeting vector like an antibody. This modularity provides immense flexibility in designing sophisticated tools for research and preclinical studies, enabling multimodal imaging (e.g., combined PET and fluorescence imaging) from a single construct. scilit.com

Targeted Delivery and Activation Strategies in Preclinical Research

Pretargeting Approaches for Enhanced Signal Localization

A significant challenge in molecular imaging is achieving a high signal at the target site (e.g., a tumor) while maintaining a low signal in surrounding healthy tissues and the bloodstream. Pretargeting strategies were developed to overcome this issue.

The two-step pretargeting approach separates the targeting and imaging steps.

Step 1: A targeting molecule, typically a monoclonal antibody (mAb) modified with a dienophile (like TCO), is administered. The mAb has a long circulation time, allowing it to accumulate specifically at the target site (e.g., a tumor expressing a specific antigen) and clear from non-target tissues over a period of hours to days.

Step 2: After a sufficient waiting period for clearance, a small, fast-clearing Cy7 tetrazine molecule is injected. This imaging agent rapidly distributes throughout the body but is quickly excreted via the kidneys, except where it is captured by the TCO-modified mAb accumulated at the target. The rapid IEDDA "click" reaction covalently traps the Cy7 fluorophore at the target site.

This strategy results in a significantly higher target-to-background signal ratio compared to using a directly labeled antibody, as the unbound, fast-clearing Cy7 tetrazine contributes very little to background noise. Research in mouse models has demonstrated the effectiveness of this approach, showing remarkable fluorescence signals in tumors compared to other organs. magtech.com.cn

| Study Component | Description | Key Findings in Preclinical Models |

| Targeting Vector | Monoclonal antibody (or other vector) conjugated with trans-cyclooctene (TCO). | Long circulation allows for high accumulation at the target site and clearance from blood. |

| Imaging Agent | Small molecule Cy7 tetrazine. | Rapid systemic clearance reduces background signal. |

| Mechanism | In vivo inverse-electron-demand Diels-Alder cycloaddition. | Covalent and irreversible trapping of Cy7 at the pretargeted site. |

| Outcome | Enhanced Imaging Contrast | Studies show significantly higher fluorescence intensity in targeted tumors versus non-target organs like the liver and kidneys. magtech.com.cn |

Triggered Release and Activation of Research Probes

Spatiotemporal control over bioorthogonal reactions is critical for studying dynamic biological processes. nih.gov Bioorthogonal decaging, particularly using light as a trigger, has emerged as a powerful technique to achieve this control with Cy7 tetrazine. biorxiv.orgresearchgate.net This method often involves the use of a "caged" precursor to the tetrazine, such as a dihydrotetrazine, which is chemically inert until activated. biorxiv.orgresearchgate.net

The fundamental principle lies in masking the reactive tetrazine in a stable form that can be introduced into a biological system without initiating the IEDDA reaction. nih.gov Upon irradiation with light of a specific wavelength, the caging group is cleaved, leading to the formation of the active tetrazine in a defined location and at a precise time. biorxiv.orgresearchgate.net This photo-activated tetrazine can then react with a pre-targeted dienophile, such as a TCO-modified biomolecule. biorxiv.orgresearchgate.net This approach enables researchers to control bioorthogonal labeling with single-cell resolution. biorxiv.orgresearchgate.net

Visible light-activated formation of tetrazines from photocaged dihydrotetrazines has been demonstrated to provide live-cell spatiotemporal control of rapid bioorthogonal cycloaddition reactions. biorxiv.orgresearchgate.net This strategy has been successfully employed to modify cell membranes with single-cell spatial resolution by tagging reactive phospholipids (B1166683) with fluorophores. biorxiv.orgresearchgate.net The ability to initiate the bioorthogonal reaction with light provides a level of precision that is unattainable with constitutively active reagents. nih.gov

The IEDDA reaction between tetrazine and a dienophile can be engineered not only for ligation but also for the controlled release of molecules, a concept known as "click-to-release". db-thueringen.de This strategy is particularly valuable for the targeted delivery and activation of small molecules and fluorescent dyes. db-thueringen.de The mechanism typically involves a dienophile, often a TCO derivative, that is linked to a cargo molecule (e.g., a drug or a dye) via a self-immolative linker. nih.gov

Upon the "click" reaction with a tetrazine, the resulting cycloadduct undergoes a spontaneous electronic rearrangement and subsequent fragmentation, leading to the release of the cargo molecule. nih.govresearchgate.net The design of the dienophile and the linker is crucial for the efficiency and kinetics of the release process. nih.gov For instance, modifying the TCO at the allylic position can facilitate the elimination of a carbamate-linked molecule following the reaction with tetrazine. rsc.org

This click-to-release strategy has been utilized to uncage fluorogenic dyes, where the fluorescence of the dye is quenched when conjugated to the dienophile and is restored upon release. db-thueringen.de This provides a mechanism for in situ activation of a fluorescent signal, which is highly advantageous for reducing background noise in imaging applications. db-thueringen.de The rapid kinetics of the tetrazine ligation are a key advantage, allowing for swift activation of the probe following the introduction of the tetrazine trigger. aatbio.com

A significant area of research is the application of tetrazine-mediated bioorthogonal chemistry for the targeted activation of therapeutic agents, often referred to as prodrug activation. researchgate.netnih.gov This approach aims to overcome the limitations of conventional chemotherapy by minimizing off-target toxicity. nih.gov The core principle involves administering a drug in an inactive "prodrug" form, which is then selectively activated at the desired site of action. nih.gov

In this context, the prodrug is typically designed with a dienophile, such as TCO, masking the active drug molecule. nih.gov The activation is triggered by the administration of a tetrazine, which reacts with the dienophile via the IEDDA click-to-release mechanism, liberating the active drug. nih.gov This strategy has been explored for the activation of potent cytotoxic agents like doxorubicin (B1662922). nih.gov A TCO-caged doxorubicin prodrug has even advanced to clinical trials, demonstrating the translational potential of this concept. nih.govnih.gov

Researchers are also investigating enzyme-initiated tetrazine uncaging for cell-specific drug release. chemrxiv.org This involves designing caged tetrazines that are activated by enzymes overexpressed in specific cell types, adding another layer of targeting and control. chemrxiv.org The combination of bioorthogonal activation with other targeting strategies, such as antibody-drug conjugates, holds promise for developing highly selective and effective cancer therapies. nih.gov

The following table summarizes research findings related to triggered release and activation using tetrazine chemistry.

| Trigger | Released Molecule | Application | Key Findings |

| Visible Light | Tetrazine (from photocaged dihydrotetrazine) | Spatiotemporal control of bioorthogonal reactions | Enabled modification of HeLa cell membranes with single-cell spatial resolution. biorxiv.orgresearchgate.net |

| Tetrazine | Doxorubicin (from TCO-caged prodrug) | Targeted drug activation | Demonstrated significant tumor blocking in preclinical models with slow-clearing dextran (B179266) carriers for tetrazines. nih.gov |

| Penicillin G amidase (PGA) | Tetrazine (from enzyme-cleavable caged tetrazine) | Cell-specific bioconjugation and drug release | Cells expressing PGA were able to activate tetrazines, which then reacted with a dienophile-protected doxorubicin, leading to reduced cell viability. chemrxiv.org |

Multimodal Imaging Approaches in Preclinical Research

Hybrid PET/Optical Imaging Agents

The development of hybrid imaging agents that combine the strengths of different imaging modalities is a significant advancement in preclinical research. nih.gov Hybrid positron emission tomography (PET)/optical imaging agents, in particular, offer the high sensitivity and quantitative nature of PET with the high resolution and real-time capabilities of optical imaging. nih.govnih.gov Cy7 tetrazine is a valuable component in the design of such multimodal probes due to its near-infrared (NIR) fluorescence properties, which allow for deep tissue penetration. nih.gov

These hybrid agents are typically constructed by conjugating a radionuclide for PET imaging (e.g., Gallium-68), a fluorophore for optical imaging (like a derivative of Cy7), and a targeting moiety (such as a tetrazine for bioorthogonal ligation) onto a single molecular scaffold. nih.gov For instance, the macrocyclic chelator fusarinine (B1175079) C (FSC) has been modified to incorporate both a fluorescent dye and tetrazine moieties for pretargeting applications. nih.gov

In a pretargeting scenario, a TCO-tagged targeting vector is first administered, followed by the hybrid PET/optical tetrazine probe. nih.gov This allows for both PET and optical imaging of the target. nih.gov Studies have demonstrated the feasibility of this approach for imaging specific cell surface receptors and for bone targeting. nih.gov The combination of PET and optical imaging within a single agent can accelerate the development of new diagnostic and therapeutic agents by allowing for seamless translation from preclinical optical imaging to clinical PET imaging. nih.gov Furthermore, the optical component can be invaluable for intraoperative guidance, helping to delineate tumor margins with high accuracy. nih.gov

The table below presents research findings on hybrid PET/optical imaging agents.

| Radionuclide/Fluorophore | Targeting Moiety | Application | Key Findings |

| ⁶⁸Ga / Sulfocyanine-5 or IRDye800CW | Tetrazine (for pretargeting with TCO) | In vitro and in vivo pretargeting | The hybrid agents showed specific targeting properties towards CD20 expressing cells pre-treated with a TCO-tagged antibody. nih.gov |

| ⁶⁸Ga / IRDye800CW | Dimeric Tetrazine (for pretargeting with TCO) | Bone targeting | The dimeric tetrazine conjugate resulted in specific targeting in a bone model using both PET and optical imaging, and was superior to the monomeric version. nih.gov |

| ¹⁸F | Antibody or Red Blood Cells | Cancer and hemorrhage imaging | Dioxaborolane chemistry enables radioactive fluoride (B91410) labeling for combined PET and fluorescence imaging. wikipedia.org |

Integration with Magnetic Resonance Techniques for Research

In preclinical research, the fusion of different imaging modalities is critical for obtaining a comprehensive understanding of biological processes. Multimodal imaging agents that combine the strengths of various techniques are therefore highly valuable. semanticscholar.org The integration of Cy7 tetrazine with magnetic resonance (MR) techniques exemplifies this approach, creating powerful dual-modality probes for research. nih.govnih.gov

Magnetic Resonance Imaging (MRI) offers exceptional spatial resolution and provides detailed anatomical context of soft tissues without the use of ionizing radiation. semanticscholar.org However, it has relatively low sensitivity. Conversely, fluorescence imaging, particularly in the NIR spectrum where Cy7 operates, provides high sensitivity for tracking molecular agents, though with limited tissue penetration and spatial resolution. semanticscholar.org By combining these two modalities, researchers can create constructs that offer both high-sensitivity optical tracking and high-resolution anatomical localization. nih.govnih.gov

A typical dual-modality construct might involve a nanoparticle, such as an ultra-small superparamagnetic iron oxide (USPIO) nanoparticle, which serves as an MRI contrast agent. nih.gov This nanoparticle can be functionalized with a Cy7 derivative and a targeting ligand. While this specific example uses a Cy7 derivative pre-conjugated to the nanoparticle, the principle extends to pretargeting strategies using Cy7 tetrazine. In such a pretargeting system, a targeting molecule (e.g., an antibody) conjugated to a trans-cyclooctene (TCO) is first administered. After localization at the target site and clearance from circulation, the rapidly clearing Cy7 tetrazine is injected, which then "clicks" onto the TCO-modified targeting molecule in vivo. This approach can be adapted for dual-modality imaging by attaching TCO to an MRI-visible nanoparticle, allowing for subsequent labeling with Cy7 tetrazine for complementary fluorescence imaging. This strategy enables researchers to validate target engagement and biodistribution with high sensitivity (fluorescence) within a high-resolution anatomical framework (MRI). emitimaging.com

Development of Theranostic Research Constructs (e.g., Imaging and Research-Phase Therapeutic Agents)

Theranostics, the convergence of diagnostics and therapy into a single agent, represents a frontier in preclinical research aimed at developing more precise and effective therapeutic strategies. researchgate.netdoaj.orgnih.gov Cy7 tetrazine is an integral component in the development of such research constructs, providing the essential imaging capability to track the delivery and action of a therapeutic payload. thno.orgnih.gov The bioorthogonal reactivity of the tetrazine moiety allows for the modular construction of complex molecules that combine targeting, imaging, and therapeutic functions. nih.govnih.gov

A notable example is the development of theranostic agents targeting αvβ3 integrins, which are overexpressed on various cancer cells. nih.govmedsci.org Researchers have synthesized constructs using a cyclic RGD (cRGD) peptide as the targeting vector for these integrins. nih.govnih.gov This cRGD peptide is linked to a carrier scaffold, which is then functionalized with both a therapeutic agent, such as the chemotherapeutic drug temozolomide (B1682018) (TMZ), and an imaging agent, Cy7. thno.orgnih.gov The inverse Diels-Alder reaction is used to ligate the TMZ-tetrazine and Cy7-tetrazine components to the carrier. nih.gov

Detailed preclinical studies have explored different ratios of the therapeutic and imaging agents on the carrier to optimize its properties. thno.orgnih.gov For instance, a series of cRGD-BioShuttle constructs were prepared with varying numbers of TMZ and Cy7 molecules. nih.gov The resulting conjugates were evaluated in vitro for their cellular uptake, cytotoxicity, and imaging potential. nih.govresearchgate.net

| Construct Designation | Targeting Moiety | Number of TMZ Units | Number of Cy7 Units |

|---|---|---|---|

| cRGD-TMZ₄ | cRGD | 4 | 0 |

| cRGD-TMZ₃-Cy7₁ | cRGD | 3 | 1 |

| cRGD-TMZ₂-Cy7₂ | cRGD | 2 | 2 |

| cRGD-Cy7₄ | cRGD | 0 | 4 |

The research demonstrated that these targeted constructs were more effective at inducing cell death in αvβ3-expressing MCF7 breast cancer cells than free TMZ. nih.govresearchgate.net For example, the construct cRGD-TMZ₂-Cy7₂ showed significantly increased cytotoxicity. researchgate.net The incorporation of the Cy7 fluorophore enabled visualization of the construct's uptake and localization within the cells. nih.gov

Fluorescence measurements are crucial for characterizing these theranostic agents. thno.org Spectroscopic analysis of the Cy7-tetrazine precursor showed an absorption maximum at 745 nm. Interestingly, after its ligation to the cRGD carrier via the Diels-Alder reaction, this maximum shifted to approximately 800 nm. thno.orgnih.gov This spectral shift is a key characteristic of the conjugate and is important for optimizing imaging protocols.

| Compound | Key Characteristic | Absorption Maximum (nm) |

|---|---|---|

| Cy7-tetrazine precursor | Pre-ligation | 745 |

| cRGD-TMZ₃-Cy7₁ | Post-ligation | ~800 |

These findings underscore the utility of Cy7 tetrazine in building sophisticated theranostic platforms for preclinical research. doaj.org The ability to track a therapeutic agent in real-time provides invaluable insights into its biodistribution, target engagement, and efficacy, facilitating the development of next-generation targeted therapies. researchgate.net

Methodological Considerations and Emerging Research Trends

Probe Design and Optimization for Research Applications

The effectiveness of a Cy7 tetrazine probe is contingent on a delicate balance of chemical and physical properties. Researchers are actively exploring how to modulate these characteristics to enhance performance in specific biological contexts, from in vitro cell labeling to in vivo imaging.

The proximity of the tetrazine moiety to the Cy7 fluorophore is a critical design parameter that can influence the probe's fluorescence. While the tetrazine group enables the bioorthogonal reaction, it can also act as a quencher, diminishing the fluorescence of the nearby Cy7 dye. This quenching effect is often distance-dependent.

In some constructs, the close spatial arrangement can lead to interactions, such as fluorescence resonance energy transfer (FRET), that alter the photophysical properties of the probe. For instance, studies have noted significant shifts in the absorption spectrum of Cy7 after its ligation via a tetrazine reaction. A Cy7-tetrazine precursor was observed to have an absorption maximum at 745 nm, which shifted to approximately 800 nm after it was ligated to a carrier molecule. nih.gov This phenomenon highlights a change in the electronic environment of the fluorophore post-reaction. While the exact contribution of FRET to this shift requires further clarification, it underscores that the distance and orientation between the fluorophore and the tetrazine, both before and after the reaction, are key considerations in probe design to maximize signal output. nih.gov

For a Cy7 tetrazine probe to be effective, particularly in in vivo applications, it must remain stable in biological media long enough to reach its target. Biological environments such as blood plasma are replete with nucleophiles and enzymes that can potentially degrade the probe, compromising its function.

Reactivity: A highly reactive tetrazine is desirable for fast kinetics, enabling rapid labeling of targets even at low concentrations. This is crucial for capturing dynamic biological processes. nih.govacs.org

Stability: As discussed, high reactivity can sometimes come at the cost of reduced stability in aqueous media. A probe that degrades too quickly will not be useful for most biological experiments. acs.orgacs.org

Fluorescence: The conjugation strategy must preserve the strong near-infrared (NIR) fluorescence of the Cy7 dye. Furthermore, the reaction product should ideally be highly fluorescent. Research has shown that the ligation process itself can alter the photophysical properties of Cy7, as seen in the shift of its absorption maximum. nih.gov

Achieving the optimal balance is essential for successful biological applications. nih.govacs.org For example, a probe designed for in vivo imaging in mice must be stable enough to circulate and accumulate at the target site while being reactive enough to label it efficiently, all without losing its fluorescent signal. nih.govacs.org

The water solubility, or hydrophilicity, of a Cy7 tetrazine probe is a major determinant of its behavior in a living organism. This property significantly affects how the probe is distributed throughout the body and how it is eventually cleared.

To improve water solubility and influence biodistribution, Cy7 tetrazine can be modified, for example, by creating sulfonated versions. Sulfo-Cy7 tetrazine is a water-soluble variant designed for use in aqueous solutions and for conjugating to biomolecules like proteins under physiological conditions. medchemexpress.commedchemexpress.com

In vivo studies comparing different bioorthogonal probes have provided insights into the biodistribution of tetrazine conjugates. In one study involving mice, a Cy7-tetrazine conjugate showed widespread fluorescence in major organs, indicating broad distribution. acs.org This contrasts with other conjugates that may show more restricted distribution, for instance, being primarily observed in the colon. acs.org This highlights how the chemical nature of the entire probe, including its hydrophilicity, dictates its pharmacokinetic profile.

Table 1: Comparative in Vivo Biodistribution of Fluorophore Conjugates This table is based on qualitative findings from a dual-labeling experiment in living mice.

| Conjugate Type | Target Cells | Observed Fluorescence Distribution | Implication |

| Cy5-TAMM-SCH₂CF₃ | 293T-Cys | Strong fluorescence at the target site (left limb); also observed in the colon. acs.org | Suggests more localized accumulation and specific clearance pathway. |

| Cy7-tetrazine | 293T-BCN | Strong fluorescence at the target site (right limb); also observed in all major organs. acs.org | Suggests wider systemic distribution before clearance. |

Advanced Characterization Techniques for Cy7 Tetrazine Research

To fully understand and optimize Cy7 tetrazine probes, researchers rely on a suite of advanced analytical methods. These techniques are indispensable for confirming the synthesis of the probes, studying their reaction mechanisms, and quantifying their performance.

Spectroscopy is a cornerstone technique for characterizing Cy7 tetrazine and its reactions. UV-visible (UV-vis) absorption and fluorescence spectroscopy are particularly valuable for monitoring the progress of the bioorthogonal ligation and analyzing the resulting products.

Researchers use UV-vis spectroscopy to follow reaction kinetics in real-time. For example, the reaction between a dihydrotetrazine and its oxidation to a tetrazine can be monitored by observing the change in absorption spectra; the dihydrotetrazine reactant shows a maximum absorption at 354 nm, while the tetrazine product has a maximum at 417 nm, with an isosbestic point at 367 nm where the molar absorptivity of the two species is equal. dicp.ac.cn This allows for precise measurement of the reaction rate.

Similarly, the ligation of Cy7 tetrazine to its dienophile partner leads to distinct changes in its spectroscopic signature.

Pre-Ligation: The Cy7-tetrazine diene component has a characteristic absorption maximum at 745 nm. nih.gov

Post-Ligation: After the inverse Diels-Alder reaction, the absorption maximum of the resulting product shifts significantly into the near-infrared range, to approximately 800 nm. nih.govresearchgate.net

This spectral shift serves as a clear indicator of successful product formation. Fluorescence emission measurements are also performed across the spectral range to characterize the properties of the final conjugate and confirm its suitability for NIR imaging. nih.govresearchgate.net

Table 2: Spectroscopic Properties of a Cy7-Tetrazine Construct Before and After Ligation

| State | Compound | Maximum Absorption (λmax) | Reference |

| Pre-Ligation | Cy7-tetrazine diene component | 745 nm | nih.govresearchgate.net |

| Post-Ligation | cRGD-TMZ³-Cy7¹ (reaction product) | ~800 nm | nih.govresearchgate.net |

Quantum Chemical Calculations for Mechanistic Understanding and Dye Design

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of Cy7 tetrazine reactivity and for the rational design of novel dye structures. acs.org These computational methods provide deep insights into the electronic and steric factors that govern the inverse electron-demand Diels-Alder (iEDDA) reaction, which is central to the application of Cy7 tetrazine in bioorthogonal chemistry. acs.orgresearchgate.net

At the heart of these investigations is the distortion/interaction model, which dissects the activation energy of the reaction into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. acs.org Computational studies have revealed that the high reactivity of strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), with tetrazines stems from their pre-distorted conformations, which lower the energy barrier to the transition state. rsc.org